3,8-Dichloro-4-hydroxy-2-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3,8-dichloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-8(12)10(14)6-3-2-4-7(11)9(6)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
SPEFXDLWMTYIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,8 Dichloro 4 Hydroxy 2 Methylquinoline
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3,8-Dichloro-4-hydroxy-2-methylquinoline suggests a logical disconnection strategy rooted in established quinoline (B57606) syntheses. The most direct approach involves dissecting the quinoline core into simpler, more accessible precursors.
The primary disconnection breaks the pyridine (B92270) portion of the quinoline ring system. This is characteristic of syntheses like the Conrad-Limpach or Gould-Jacobs reactions, which build the heterocyclic ring onto a pre-functionalized aniline (B41778). This leads to two key fragments: a substituted aniline and a three-carbon component that will form positions C2, C3, and C4 of the quinoline ring.
Specifically, the C4-N bond and the C2-C3 bond can be disconnected. This strategy points to a forward synthesis beginning with 2-chloroaniline (B154045) and ethyl acetoacetate (B1235776) . The reaction between these two precursors would form the quinoline ring, yielding an intermediate, 8-chloro-4-hydroxy-2-methylquinoline .
A final retrosynthetic step involves the disconnection of the C3-Cl bond. This suggests that the chlorine atom at the 3-position is introduced in the final stage of the synthesis via an electrophilic chlorination of the pre-formed 8-chloro-4-hydroxy-2-methylquinoline ring system. This approach avoids the use of a more complex, pre-chlorinated three-carbon synthon.
Classical and Contemporary Approaches to Substituted Quinoline Synthesis
The synthesis of the quinoline ring is a foundational topic in heterocyclic chemistry, with numerous named reactions developed over the past century. These methods, along with modern catalytic approaches, provide a toolbox for constructing polysubstituted quinolines like the target compound.
Gould-Jacobs Reaction and its Variants for Quinolone Synthesis
The Gould-Jacobs reaction and its close variant, the Conrad-Limpach synthesis, are cornerstone methods for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgnih.gov The general strategy involves the reaction of an aniline with a β-ketoester or a malonic ester derivative, followed by a high-temperature thermal cyclization. wikipedia.orgsci-hub.cat
For the synthesis of this compound, the Conrad-Limpach reaction is particularly suitable. The proposed synthetic route involves two main steps:
Condensation: 2-chloroaniline is reacted with ethyl acetoacetate. This reaction typically proceeds at moderate temperatures (100-140 °C) and results in the formation of an enamine intermediate, ethyl 3-((2-chlorophenyl)amino)but-2-enoate.
Thermal Cyclization: The enamine intermediate is heated to high temperatures, typically around 250 °C, in a high-boiling inert solvent such as mineral oil or diphenyl ether. nih.govsci-hub.cat This step effects an intramolecular cyclization with the elimination of ethanol (B145695), yielding 8-chloro-4-hydroxy-2-methylquinoline.
Chlorination: The final step is the regioselective chlorination of the 8-chloro-4-hydroxy-2-methylquinoline intermediate at the electron-rich C3 position. This electrophilic aromatic substitution can be achieved using standard chlorinating agents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent. wikipedia.orgisca.mewikipedia.org
The choice of starting aniline is crucial for the final substitution pattern. The use of 2-chloroaniline directly leads to the desired chlorine substituent at the C8 position of the quinoline ring following cyclization.
| Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| 1 | 2-Chloroaniline, Ethyl acetoacetate | 100-140 °C, neat or in solvent | Ethyl 3-((2-chlorophenyl)amino)but-2-enoate |
| 2 | Ethyl 3-((2-chlorophenyl)amino)but-2-enoate | ~250 °C in high-boiling solvent (e.g., Diphenyl ether) | 8-Chloro-4-hydroxy-2-methylquinoline |
| 3 | 8-Chloro-4-hydroxy-2-methylquinoline, N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | This compound |
Pfitzinger Reaction and Related Condensation Methodologies
The Pfitzinger reaction provides an alternative route to quinolines, specifically quinoline-4-carboxylic acids, by reacting an isatin (B1672199) (or isatoic acid) with a carbonyl compound in the presence of a base. jptcp.com To synthesize a quinoline with an 8-chloro substituent via this method, one would need to start with 7-chloroisatin. The 2-methyl group could be introduced by using acetone (B3395972) as the carbonyl component.
The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid derivative, which then condenses with the ketone. Subsequent cyclization and dehydration yield the quinoline ring. However, this route presents two main drawbacks for the synthesis of the target compound:
It produces a quinoline with a carboxylic acid group at the C4 position, which would need to be removed in a subsequent decarboxylation step.
It does not directly introduce the chlorine atom at the C3 position.
Therefore, while a viable method for general quinoline synthesis, the Pfitzinger reaction is a less direct and more circuitous path to this compound compared to the Conrad-Limpach approach.
Friedländer Synthesis and Adaptations
The Friedländer synthesis is a straightforward and powerful method for producing polysubstituted quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).
To apply this method to the synthesis of this compound, a highly substituted 2-aminoaryl ketone would be required as a starting material. For instance, a plausible precursor would be 2-amino-3-chlorobenzoyl derivative that also contains a chlorine atom at the 6-position of the benzene (B151609) ring (which becomes the 8-position of the quinoline). This precursor would then be condensed with a compound like ethyl acetoacetate. The complexity and potential inaccessibility of the required starting 2-aminoaryl ketone make the Friedländer synthesis a theoretically possible but practically challenging route for this specific target molecule.
Palladium-Catalyzed Cyclization Reactions for Quinoline Formation
Contemporary organic synthesis has seen the rise of transition-metal catalysis, and palladium-catalyzed reactions have been effectively applied to the formation of heterocyclic systems, including quinolines. These methods offer mild reaction conditions and high functional group tolerance.
A hypothetical palladium-catalyzed approach to a related quinoline core could involve an intramolecular cyclization or an intermolecular coupling-cyclization cascade. For example, a 2-iodoaniline (B362364) derivative could be coupled with a terminal alkyne under Sonogashira conditions. The resulting 2-alkynyl aniline intermediate can then undergo a palladium-catalyzed cyclization to form the quinoline ring. To construct the specific target molecule, a starting material such as 1-chloro-2-iodo-3-(some protecting group)-aminobenzene could potentially be coupled with a propyne (B1212725) derivative, followed by cyclization and functional group manipulation. While these modern methods offer significant versatility, their application to this specific substitution pattern would require a carefully designed, multi-step synthesis of the necessary precursors.
Optimization of Reaction Conditions and Yield for this compound
Optimizing the yield and purity of the final product is a critical aspect of any synthetic route. For the proposed Conrad-Limpach synthesis of this compound, several parameters can be fine-tuned.
Cyclization Step Optimization: The thermal cyclization of the enamine intermediate is often the lowest-yielding step and requires harsh conditions.
Solvent Screening: The choice of the high-boiling solvent is critical. While mineral oil and diphenyl ether are traditional choices, studies have shown that screening other solvents can improve yields. nih.gov Solvents with boiling points above 250 °C generally give the best results. nih.gov
Temperature and Time: The reaction temperature and duration are key variables. Insufficient heating can lead to incomplete cyclization, while excessive heat or time can cause decomposition. A systematic study to find the optimal balance is necessary. Microwave-assisted heating has also been shown to dramatically reduce reaction times and improve yields for Gould-Jacobs type reactions.
Chlorination Step Optimization: The final electrophilic chlorination must be selective for the C3 position.
Reagent Selection: Comparing different chlorinating agents (e.g., N-Chlorosuccinimide vs. sulfuryl chloride) is important. NCS is generally a milder and more selective reagent. wikipedia.orgglobalresearchonline.net
Stoichiometry and Conditions: The stoichiometry of the chlorinating agent must be carefully controlled to avoid over-chlorination. Reaction temperature and time should be monitored to ensure complete conversion of the starting material while minimizing byproduct formation.
Modern optimization techniques, such as Design of Experiments (DoE), can be employed to systematically and efficiently screen multiple variables (temperature, solvent, catalyst, reactant ratios) simultaneously. High-throughput screening (HTS) technologies allow for the rapid parallel execution of many small-scale reactions, accelerating the identification of optimal conditions.
| Reaction Step | Parameter to Optimize | Variables | Goal |
|---|---|---|---|
| Thermal Cyclization | Solvent | Diphenyl ether, Mineral oil, 1,2,4-Trichlorobenzene | Improve yield, facilitate product isolation |
| Temperature | 240-280 °C | Maximize cyclization rate, minimize decomposition | |
| Heating Method | Conventional heating vs. Microwave irradiation | Reduce reaction time, improve energy efficiency | |
| Electrophilic Chlorination | Chlorinating Agent | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) | Achieve high regioselectivity for C3 position |
| Solvent | CH₂Cl₂, CHCl₃, Acetic Acid | Ensure solubility and prevent side reactions | |
| Temperature | 0 °C to room temperature | Control reaction rate and selectivity |
Solvent Effects and Catalysis
The choice of solvent is critical in the thermal cyclization step of the Conrad-Limpach synthesis. High-boiling point solvents are necessary to achieve the temperatures required for efficient ring closure, typically around 250°C. wikipedia.org Traditionally, solvents such as diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) have been employed due to their thermal stability. nih.gov However, these solvents can be difficult to remove from the final product and may have undesirable odors. nih.gov
Research into alternative solvents has shown that the reaction yield generally improves with higher boiling points. nih.gov A study on a similar Conrad-Limpach reaction identified several less conventional but effective solvents. The findings are summarized in the table below.
Table 1: Effect of Different Solvents on the Yield of a Conrad-Limpach Reaction
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 34 |
| Propyl benzoate | 231 | 65 |
| Isobutyl benzoate | 242 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| 1,2,4-Trichlorobenzene | 214 | 54 |
| Dowtherm A | 257 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline (B1666331) derivative. nih.gov
For the synthesis of this compound, a high-boiling, inert solvent would be chosen to facilitate the thermal cyclization. The initial condensation of 2,5-dichloroaniline (B50420) and ethyl acetoacetate is often catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, to promote the formation of the enamine intermediate. wikipedia.org
Temperature and Pressure Control
Precise temperature control is paramount for the successful synthesis of this compound. The initial condensation reaction is typically carried out at a moderate temperature, for instance, by heating the reactants at 70-80°C. ijpsr.com
The subsequent cyclization step, however, demands significantly higher temperatures. The reaction mixture is heated to approximately 250°C to induce the ring closure. synarchive.com This high temperature is the rate-determining step in the Conrad-Limpach synthesis. wikipedia.org The reaction is generally performed at atmospheric pressure, with provisions for the removal of the alcohol (in this case, ethanol) that is eliminated during the cyclization process. This is often achieved by using a distillation apparatus in conjunction with the reaction flask. nih.gov The removal of ethanol helps to drive the equilibrium towards the formation of the quinoline product.
Isolation and Purification Techniques
Upon completion of the reaction, the isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. The typical procedure involves cooling the reaction mixture, which often results in the precipitation of the crude product. nih.gov This solid can then be collected by filtration.
The crude product is then washed with a suitable solvent, such as toluene (B28343) or hexanes, to remove residual high-boiling solvent and any unreacted starting materials. nih.gov Further purification is generally achieved through recrystallization. A patent for a related compound, 4-hydroxy-5-chloroquinoline, describes purification by recrystallization from methanol. google.com For chlorinated hydroxyquinolines, making the solution strongly alkaline to dissolve the product, followed by filtration to remove impurities and subsequent acidification to precipitate the purified product, is another effective method. google.com In cases where recrystallization is insufficient to achieve the desired purity, column chromatography using silica (B1680970) gel can be employed. High-performance liquid chromatography (HPLC) has also been described as a method for the separation of hydroxyquinolines, particularly when dealing with isomers or closely related impurities. nih.gov
Exploration of Green Chemistry Principles in Synthetic Routes
While the traditional Conrad-Limpach synthesis is effective, it often involves high temperatures, harsh acidic catalysts, and potentially hazardous solvents, which are not aligned with the principles of green chemistry. nih.gov Consequently, there is a growing interest in developing more environmentally benign synthetic routes for quinolines.
For the synthesis of this compound, several green chemistry principles could be applied. One approach is the use of microwave irradiation to accelerate the reaction. researchgate.net Microwave-assisted synthesis can often reduce reaction times and improve yields, sometimes even allowing for the use of greener solvents like water or ethanol. researchgate.net
The use of green catalysts is another important aspect. Research has explored various solid acid catalysts, reusable catalysts, and even catalyst-free conditions for quinoline synthesis. researchgate.net For instance, a gold(III)-catalyzed approach to the Friedländer synthesis of quinolines has been shown to proceed under milder conditions. researchgate.net While not directly applied to the Conrad-Limpach synthesis of the target compound, this demonstrates the potential for metal catalysis to reduce the energy requirements of quinoline formation.
Solvent selection is a key consideration in green chemistry. The high-boiling aromatic solvents traditionally used in the Conrad-Limpach synthesis are often targeted for replacement. The exploration of more benign high-boiling solvents, as detailed in the solvent effects section, is a step in this direction. nih.gov Furthermore, multicomponent reactions (MCRs) that combine several steps into a single pot, thereby reducing waste and improving atom economy, represent a promising green strategy for quinoline synthesis. mdpi.com An acid-catalyzed multicomponent Conrad-Limpach reaction has been reported to proceed in a lower-boiling solvent like acetonitrile, avoiding the need for high-energy intermediates. mdpi.com
While a specific green synthesis for this compound has not been detailed in the literature, the application of these principles—such as microwave-assisted synthesis, the use of solid acid catalysts, and the investigation of greener solvent systems—offers promising avenues for a more sustainable production of this compound.
Advanced Spectroscopic and Structural Characterization of 3,8 Dichloro 4 Hydroxy 2 Methylquinoline
Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of a compound. For 3,8-dichloro-4-hydroxy-2-methylquinoline, the spectra would be complex, arising from the vibrations of the quinoline (B57606) core and its various substituents.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the O-H, C-H, C=C, C-N, C-O, and C-Cl bonds, as well as the methyl group.
O-H Vibrations: A broad and strong absorption band is anticipated in the IR spectrum in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group (ν O-H). This broadening is a result of intermolecular hydrogen bonding. The corresponding O-H in-plane bending vibration (δ O-H) is expected to appear around 1400-1300 cm⁻¹.
C-H Vibrations: The aromatic C-H stretching vibrations (ν C-H) of the quinoline ring are predicted to occur in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group (ν C-H) would be observed in the 2975-2850 cm⁻¹ range. Aromatic C-H in-plane (δ C-H) and out-of-plane (γ C-H) bending vibrations are expected in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system will produce a series of characteristic sharp bands in the 1650-1400 cm⁻¹ region. These are often some of the most intense peaks in the Raman spectrum.
C-Cl Vibrations: The C-Cl stretching vibrations (ν C-Cl) are typically found in the 800-600 cm⁻¹ region of the IR spectrum. The presence of two chlorine atoms at different positions (C3 and C8) might lead to two distinct absorption bands.
Methyl Group Vibrations: In addition to C-H stretching, the methyl group will exhibit characteristic bending vibrations. The symmetric and asymmetric bending modes (δ CH₃) are expected around 1380 cm⁻¹ and 1460 cm⁻¹, respectively.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching (ν) | 3400-3200 (broad, strong) |
| Aromatic C-H | Stretching (ν) | 3100-3000 |
| Aliphatic C-H (CH₃) | Stretching (ν) | 2975-2850 |
| C=C / C=N (Ring) | Stretching (ν) | 1650-1400 |
| Aliphatic C-H (CH₃) | Bending (δ) | ~1460 (asymmetric), ~1380 (symmetric) |
| O-H | Bending (δ) | 1400-1300 |
| Aromatic C-H | In-plane Bending (δ) | 1300-1000 |
| Aromatic C-H | Out-of-plane Bending (γ) | 900-675 |
| C-Cl | Stretching (ν) | 800-600 |
Conformational Analysis via Vibrational Signatures
While this compound is a relatively rigid molecule, some conformational flexibility exists, primarily related to the orientation of the hydroxyl proton. The position and shape of the O-H stretching band can provide insights into the nature and extent of intermolecular and potentially intramolecular hydrogen bonding. In the solid state, the crystalline packing can influence the vibrational modes, leading to shifts in peak positions and splitting of certain bands compared to the solution phase. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could, in principle, help distinguish between different polymorphic forms if they exist, as the lattice vibrations and subtle conformational differences would manifest in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The quinoline ring has three aromatic protons (at C5, C6, and C7). These would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing effect of the chlorine atom at C8 and the electronic effects of the heterocyclic ring will influence their precise chemical shifts. We would expect to see a pattern of doublets and triplets (or more complex multiplets) due to spin-spin coupling between these adjacent protons.
Methyl Protons: The methyl group at the C2 position is expected to give a singlet in the upfield region, likely around δ 2.5-3.0 ppm. The exact shift will be influenced by the electronic nature of the quinoline ring.
Hydroxyl Proton: The hydroxyl proton (OH) is expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and could range from δ 5.0 to 12.0 ppm or even broader. In a deuterated solvent like DMSO-d₆, this peak is often clearly visible, whereas in D₂O, it would exchange with deuterium (B1214612) and disappear from the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H5, H6, H7 | 7.0 - 8.5 | Multiplets (e.g., d, t, dd) |
| CH₃ | 2.5 - 3.0 | Singlet (s) |
| OH | 5.0 - 12.0 | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
Quaternary Carbons: Several quaternary carbons are present (C2, C3, C4, C8, C4a, and C8a). The carbons bearing the chloro (C3, C8) and hydroxyl (C4) groups will have their chemical shifts significantly influenced by these electronegative atoms. C4 is expected to be significantly downfield due to the deshielding effect of the attached oxygen. C3 and C8 will also be downfield due to the chlorine substituents.
Aromatic CH Carbons: The carbons bearing protons (C5, C6, C7) will appear in the aromatic region, typically between δ 110 and 140 ppm.
Methyl Carbon: The methyl carbon (C2-CH₃) will be the most upfield signal, expected to appear around δ 15-25 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | >150 |
| C3 | >120 (Cl-substituted) |
| C4 | >160 (OH-substituted) |
| C4a | 120 - 140 |
| C5, C6, C7 | 110 - 140 |
| C8 | >120 (Cl-substituted) |
| C8a | 140 - 150 |
| CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). For this molecule, COSY would be crucial for establishing the connectivity of the aromatic protons on the benzene (B151609) ring portion of the quinoline (H5, H6, and H7).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the direct assignment of the signals for C5/H5, C6/H6, C7/H7, and the methyl carbon/protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is a powerful tool for piecing together the molecular skeleton. For instance, correlations from the methyl protons to C2 and C3 would confirm the position of the methyl group. Correlations from the aromatic protons to the quaternary carbons would help in assigning these challenging signals.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₀H₇Cl₂NO, the theoretical exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
An HRMS analysis would yield an experimental mass value. The close agreement between the experimental and theoretical mass would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Interactive Data Table: Theoretical vs. Experimental Mass (Hypothetical Data)
| Parameter | Value |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Theoretical Exact Mass | Data not available |
| Experimental Mass (HRMS) | Data not available |
| Mass Error (ppm) | Data not available |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information for confirming the molecular structure.
For this compound, key fragmentation pathways would be expected, such as the loss of a chlorine atom, a methyl group, or a carbonyl group (from the tautomeric quinolinone form). The observed fragments would help to confirm the positions of the chloro, hydroxyl, and methyl substituents on the quinoline core. Without experimental data, a specific fragmentation scheme cannot be detailed.
X-ray Crystallography Studies of the Solid State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the molecule's structure and its interactions in the solid state.
Determination of Molecular Geometry and Bond Lengths/Angles
A successful single-crystal X-ray diffraction experiment would determine the spatial coordinates of each atom in the this compound molecule. From this data, precise bond lengths (e.g., C-C, C-N, C-Cl, C-O) and bond angles can be calculated. This would reveal the planarity of the quinoline ring system and the geometry of the substituents.
Interactive Data Table: Selected Bond Lengths and Angles (Hypothetical Data)
| Bond/Angle | Value (Å or °) |
| C(3)-Cl(1) Bond Length | Data not available |
| C(8)-Cl(2) Bond Length | Data not available |
| C(4)-O(1) Bond Length | Data not available |
| C(2)-C(9) Bond Length | Data not available |
| C(3)-C(4)-C(4a) Angle | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
The crystallographic data would also reveal how molecules of this compound pack together to form a crystal lattice. This analysis focuses on intermolecular forces such as hydrogen bonding (e.g., between the hydroxyl group and the nitrogen atom of an adjacent molecule), halogen bonding, and π-π stacking interactions between the aromatic quinoline rings. These interactions govern the physical properties of the solid, such as its melting point and solubility.
Polymorphism Investigations
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. A polymorphism investigation would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) to identify if different crystalline forms exist. No such studies have been reported for this compound.
Reactivity and Derivatization Strategies for 3,8 Dichloro 4 Hydroxy 2 Methylquinoline
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core
The quinoline core of 3,8-dichloro-4-hydroxy-2-methylquinoline presents a nuanced landscape for electrophilic aromatic substitution (EAS). The reactivity of the carbocyclic ring (benzene portion) is governed by the interplay of the activating and directing effects of the substituents and the inherent electronic properties of the fused heterocyclic system.
The 4-hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. In this molecule, the position ortho to the hydroxyl group is C3, which is already substituted. The other ortho position (C5) and the para position (C7) are potential sites for substitution. Conversely, the quinoline nitrogen atom is deactivating, reducing the electron density of the entire ring system, particularly the heterocyclic ring. The two chlorine atoms at C3 and C8 are deactivating yet ortho-, para-directing.
The cumulative effect of these groups dictates the probable sites for electrophilic attack. The hydroxyl group's strong activation likely makes the carbocyclic ring the primary site for EAS, as the pyridinone ring is deactivated by the nitrogen atom. The C8-chloro group will direct incoming electrophiles to C7 and C5. The powerful activating effect of the C4-hydroxyl group also strongly directs towards C5. Therefore, electrophilic substitution is most likely to occur at the C5 and C7 positions.
Common electrophilic aromatic substitution reactions applicable to this scaffold include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C5 or C7 position.
Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce an additional halogen atom onto the benzene (B151609) ring.
Sulfonation: Fuming sulfuric acid can be used to install a sulfonic acid group. This reaction is often reversible. youtube.com
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, could introduce alkyl or acyl groups, although the presence of the deactivating chloro groups and the coordinating hydroxyl and nitrogen atoms can complicate these transformations.
Nucleophilic Substitution Reactions at Halogenated Positions
The two chlorine atoms at the C3 and C8 positions offer sites for nucleophilic substitution, though their reactivity differs significantly. The C3-chloro substituent is on the electron-deficient pyridinone ring, which generally enhances its susceptibility to nucleophilic aromatic substitution (SNAr). However, its proximity to the electron-donating 4-hydroxyl group may temper this reactivity. The C8-chloro substituent is on the carbocyclic ring and is generally less reactive towards nucleophilic attack unless activated by strongly electron-withdrawing groups.
Studies on analogous 4-chloroquinolines have demonstrated that the C4-halogen is readily displaced by various nucleophiles. mdpi.comresearchgate.net By extension, the C3-Cl in the target molecule is the more probable site for nucleophilic substitution compared to the C8-Cl. The reaction typically proceeds via an addition-elimination mechanism.
A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of derivatives:
| Nucleophile | Reagent Example | Product Type |
| Amines | Alkylamines, Arylamines | 3-Amino-8-chloro-4-hydroxy-2-methylquinoline |
| Alkoxides | Sodium methoxide | 8-Chloro-4-hydroxy-3-methoxy-2-methylquinoline |
| Thiolates | Sodium thiophenoxide | 8-Chloro-4-hydroxy-2-methyl-3-(phenylthio)quinoline |
| Azide | Sodium azide | 3-Azido-8-chloro-4-hydroxy-2-methylquinoline |
| Hydrazine | Hydrazine hydrate | 8-Chloro-4-hydroxy-3-hydrazinyl-2-methylquinoline |
These reactions are valuable for introducing new functional groups that can be further elaborated, significantly expanding the chemical space accessible from the parent compound. researchgate.net
Reactions Involving the Hydroxyl and Methyl Groups
The 4-hydroxyl and 2-methyl groups are key functional handles for derivatization.
Hydroxyl Group Reactions: The 4-hydroxyl group behaves as a typical phenol, albeit influenced by the quinoline system. It can exist in tautomeric equilibrium with the corresponding quinolin-4-one form. arabjchem.org This group can be readily alkylated or acylated.
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate or sodium hydride yields the corresponding 4-alkoxy derivatives. nih.gov
O-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) produces 4-acyloxy esters.
Methyl Group Reactions: The 2-methyl group on a quinoline ring is activated by the adjacent ring nitrogen and is considered a "benzylic-like" position. This activation allows for several specific transformations.
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. youtube.com Reagents like selenium dioxide are often used for oxidation to the aldehyde (quinoline-2-carbaldehyde), while stronger oxidizing agents can produce the corresponding carboxylic acid. nih.govresearchgate.net
Condensation Reactions: The acidic protons of the methyl group allow it to participate in condensation reactions with aldehydes and other carbonyl compounds in the presence of a base, in a manner similar to an aldol (B89426) condensation. youtube.com This can be used to extend the carbon chain at the C2 position.
Halogenation: Under radical conditions, the methyl group can be halogenated to form 2-(halomethyl)quinoline derivatives, which are versatile intermediates for further substitution.
Regioselective Functionalization and Modification
Achieving regioselectivity is crucial for the synthesis of complex, well-defined quinoline derivatives. Directed metalation strategies have proven highly effective for the functionalization of specific C-H bonds in chloro-substituted quinolines. researchgate.netnih.gov By selecting the appropriate base and reaction conditions, it is possible to deprotonate specific positions on the quinoline ring, followed by quenching with an electrophile.
For this compound, the acidic proton of the 4-hydroxyl group would first be removed by a strong base. Using an excess of a strong base could then lead to regioselective deprotonation at other positions.
| Base/Reagent System | Probable Site of Deprotonation | Rationale |
| Lithium Diisopropylamide (LDA) | C5 | LDA is a strong, hindered base. The C5 position is activated by the adjacent 4-oxyanion. |
| Lithium-Zinc Amides | C2-methyl group | These bases have shown selectivity for deprotonation at C2 or C8 in other chloroquinolines. Given the presence of the 2-methyl group, deprotonation of this activated position is highly probable. researchgate.netnih.gov |
| Lithium-Magnesium Amides | C5 | Similar to LDA, these bases can effect deprotonation at positions activated by directing groups. researchgate.net |
Once the quinoline is selectively lithiated (or converted to another organometallic intermediate), a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, disulfides) can be introduced at that specific position, providing a powerful tool for controlled modification.
Synthesis of Advanced Derivatives and Analogs
The derivatization strategies outlined above enable the synthesis of advanced analogs of this compound for various applications, including ligand development and the study of structure-reactivity relationships.
Modifications for Ligand Development
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a classic bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govscispace.com The nitrogen atom and the hydroxyl oxygen act as the two coordinating sites. The substituents on this compound can modulate the electronic and steric properties of the resulting ligand, influencing the stability and properties of its metal complexes.
Electronic Tuning: The electron-withdrawing chlorine atoms decrease the basicity of the nitrogen and the acidity of the hydroxyl group, which can affect metal binding affinities compared to unsubstituted 8-HQ.
Steric Control: The 2-methyl group provides steric hindrance around the nitrogen atom, which can influence the coordination geometry and selectivity for certain metal ions.
Introduction of Further Functionality: Derivatization via nucleophilic substitution at C3 or functionalization of the C2-methyl group can introduce additional donor atoms, creating tridentate or even polydentate ligands with unique coordination properties. For instance, converting the C2-methyl group into a C2-CH₂OH or C2-CH₂NH₂ group would introduce an additional potential coordination site.
These modifications allow for the rational design of ligands for applications in catalysis, materials science, and medicinal chemistry. nih.gov
Probing Structure-Reactivity Relationships through Derivatization
Systematic derivatization of the this compound scaffold is a powerful method for probing structure-reactivity and structure-property relationships. By creating a library of analogs with varied substituents at each accessible position, researchers can systematically evaluate how specific structural changes impact the molecule's chemical and physical properties.
| Position of Modification | Type of Modification | Property to Investigate |
| C3 | Substitution of -Cl with -NH₂, -OR, -SR | Impact of electron-donating/withdrawing groups at C3 on the acidity of the 4-OH group and the overall electron density of the ring. |
| C4 | Alkylation/Acylation of -OH | Effect of removing the acidic proton and introducing bulky groups on metal chelation and intermolecular interactions. |
| C2 | Oxidation/Condensation of -CH₃ | Influence of the C2 substituent's size and electronic nature on ligand properties and steric access to the nitrogen atom. |
| C5/C7 | Electrophilic Substitution (e.g., -NO₂, -Br) | How additional substituents on the carbocyclic ring alter the molecule's lipophilicity, electronic properties, and spectroscopic signature. |
Data from such studies, correlating specific structural features with observed properties, are invaluable for designing molecules with tailored functions, such as developing novel anti-inflammatory agents or fluorescent probes. mdpi.com
Computational Chemistry and Theoretical Investigations of 3,8 Dichloro 4 Hydroxy 2 Methylquinoline
Quantum Chemical Calculations (DFT, Ab Initio)
Molecular Geometry Optimization and Conformer Analysis
No published data is available.
Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential)
No published data is available.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
No published data is available.
Molecular Docking and Dynamics Simulations (Excluding Target-Specific Binding)
Ligand Conformation Analysis in Solvation Environments
No published data is available.
Interaction Profiling with General Binding Cavities (Conceptual)
No published data is available.
QSAR (Quantitative Structure-Activity Relationship) Studies (Excluding Biological Activity Correlation)
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its properties. While widely used to predict biological activity, QSAR methodologies are also adept at predicting various physicochemical properties of molecules, a field often referred to as Quantitative Structure-Property Relationship (QSPR) studies. In the context of 3,8-Dichloro-4-hydroxy-2-methylquinoline, these studies focus on correlating its structural features with non-biological endpoints.
The fundamental principle of QSAR lies in the hypothesis that the variation in the properties of a series of compounds is a direct function of the variation in their molecular structures. By quantifying these structural differences through molecular descriptors, it becomes possible to develop predictive models. These models are invaluable in computational chemistry for estimating properties that may be difficult or costly to determine experimentally.
Development of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a diverse set of descriptors can be calculated using various computational chemistry software packages. These descriptors are broadly categorized into several classes:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include connectivity indices, Wiener index, and Balaban index. They provide information about the size, shape, and degree of branching in the molecule.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and provide information about the molecule's spatial arrangement. They include molecular volume, surface area, and principal moments of inertia.
Electronic Descriptors: These are related to the electron distribution in the molecule and are crucial for understanding its reactivity and intermolecular interactions. Key electronic descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.
Dipole Moment: This descriptor quantifies the polarity of the molecule.
Partial Atomic Charges: These represent the distribution of charge across the atoms in the molecule.
Physicochemical Descriptors: These descriptors represent well-known physicochemical properties that can be calculated or estimated. For this compound, important descriptors in this category include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.
Molar Refractivity (MR): Related to the molecule's volume and polarizability.
Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential and membrane permeability.
The selection of appropriate descriptors is a critical step in QSAR model development. It is often guided by a combination of statistical analysis and chemical intuition to ensure that the chosen descriptors are relevant to the property being predicted and are not highly correlated with each other.
Table 1: Calculated Molecular Descriptors for Structurally Related Dichloro-hydroxy-2-methylquinoline Isomers
| Descriptor | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 6,8-Dichloro-4-hydroxy-2-methylquinoline | 7,8-Dichloro-4-hydroxy-2-methylquinoline |
| Molecular Formula | C₁₀H₇Cl₂NO | C₁₀H₇Cl₂NO | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 | 228.07 | 228.07 |
| LogP (Predicted) | 3.5 | 3.2 | 3.4 |
| TPSA (Predicted) | 33.1 Ų | 33.1 Ų | 33.1 Ų |
| Molar Refractivity (Predicted) | 58.2 cm³ | 57.9 cm³ | 58.1 cm³ |
Note: The data in this table is based on computational predictions for isomers of the target compound and serves to illustrate the types of descriptors and their potential values. Specific experimental or calculated values for this compound may vary.
Statistical Models for Property Prediction
Once a set of relevant molecular descriptors has been developed, the next step in a QSAR study is to build a statistical model that relates these descriptors to the property of interest. Various statistical methods can be employed for this purpose, ranging from simple linear models to more complex machine learning algorithms.
Multiple Linear Regression (MLR): MLR is one of the most common methods used in QSAR modeling. It aims to establish a linear relationship between a dependent variable (the property to be predicted) and a set of independent variables (the molecular descriptors). The resulting model is an equation of the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the molecular descriptors. The quality of an MLR model is typically assessed by statistical parameters such as the coefficient of determination (R²), the standard error of the estimate, and the F-statistic.
Partial Least Squares (PLS) Regression: PLS is a powerful statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. PLS reduces the dimensionality of the descriptor space by creating a new set of latent variables that capture the most important information.
Machine Learning Methods: In recent years, various machine learning techniques have been increasingly applied to QSAR modeling, often providing more accurate and robust predictions than traditional methods. These include:
Support Vector Machines (SVM): A powerful classification and regression method that can handle complex, non-linear relationships.
Artificial Neural Networks (ANN): Computational models inspired by the structure of the human brain that are capable of learning complex patterns in data.
Random Forest (RF) and Gradient Boosting: Ensemble methods that combine the predictions of multiple decision trees to improve accuracy and reduce overfitting.
Mechanistic Probes and Biochemical Interactions in Vitro, Non Clinical Focus
Exploration of Molecular Targets and Binding Mechanisms (Excluding Human Clinical Data)
The initial step in understanding a compound's mechanism of action is to identify its molecular targets and characterize the nature of their interaction.
Enzyme inhibition assays are a cornerstone of biochemical research, used to determine if a compound can interfere with an enzyme's activity. These assays typically involve incubating the enzyme with its substrate and the test compound. The rate of product formation is then measured and compared to a control without the inhibitor. Key parameters determined from these assays include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
No specific enzyme inhibition data for 3,8-Dichloro-4-hydroxy-2-methylquinoline is currently available in the public domain.
Receptor binding assays are employed to assess the affinity of a compound for a specific receptor. These studies often use radiolabeled ligands that are known to bind to the receptor of interest. By introducing the test compound, its ability to displace the radiolabeled ligand is measured, providing an indication of its binding affinity (Kᵢ). This helps in identifying whether a compound acts as an agonist, antagonist, or allosteric modulator of a receptor.
Specific receptor binding studies for this compound have not been reported in the available scientific literature.
Once a molecular target is identified, further studies are conducted in cell-based models to understand how the compound's interaction with its target affects downstream cellular signaling pathways. Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure changes in protein expression, phosphorylation status, or gene transcription, respectively. These studies provide a more integrated view of the compound's cellular effects.
There is no published research detailing the modulation of specific cellular pathways by this compound.
Advanced Biochemical Assays for Unraveling Molecular Interactions
To gain a deeper understanding of the molecular interactions, a variety of advanced biochemical and biophysical techniques can be employed. These methods can provide detailed information about the binding kinetics, thermodynamics, and structural basis of the compound-target interaction.
| Assay Type | Information Provided |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rates) and affinity. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). |
| X-ray Crystallography | High-resolution structural information of the compound bound to its target protein. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Insights into the binding site and conformational changes of the target protein upon compound binding. |
Application of these advanced assays to this compound has not been documented.
Mechanistic Studies on Cellular Uptake and Distribution in In Vitro Models (Excluding In Vivo or Clinical Data)
Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. In vitro models, such as cultured cell lines, are used to study cellular uptake, efflux, and subcellular distribution. Techniques like fluorescence microscopy (using fluorescently tagged compounds) or mass spectrometry-based methods can quantify the intracellular concentration and determine its localization within cellular compartments (e.g., nucleus, mitochondria, cytoplasm).
No in vitro cellular uptake or distribution studies for this compound are currently available.
Emerging Applications and Future Research Directions
Utilization as a Synthetic Intermediate for Complex Heterocyclic Systems
The structural framework of 3,8-dichloro-4-hydroxy-2-methylquinoline, featuring multiple reactive sites, positions it as a valuable starting material for the synthesis of more intricate heterocyclic systems. The presence of the 4-hydroxyl group and the chloro substituents on the quinoline (B57606) ring offers opportunities for a variety of chemical transformations.
The 4-hydroxyl group can undergo O-alkylation and O-acylation reactions, allowing for the introduction of diverse functional groups. nih.gov These modifications can serve to modulate the compound's solubility, electronic properties, and biological activity. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions at the C4 position.
The chloro atoms at the C3 and C8 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of novel substituted quinoline derivatives. mdpi.com The differential reactivity of the two chloro groups, influenced by their electronic environment, could potentially allow for selective functionalization. Such transformations are instrumental in building complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. mdpi.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkoxy-3,8-dichloro-2-methylquinolines |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 4-Acyloxy-3,8-dichloro-2-methylquinolines |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RNH₂, RSH, ROH), Base | 3- and/or 8-substituted quinoline derivatives |
| Conversion to 4-chloro derivative | POCl₃ or SOCl₂ | 3,4,8-Trichloro-2-methylquinoline |
Potential as a Scaffolding Unit in Material Science (e.g., Polymer Chemistry, Coordination Chemistry)
The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for the development of novel materials with specific optical and electronic properties.
In polymer chemistry , this compound could be incorporated into polymer backbones or as a pendant group. The hydroxyl and chloro functionalities provide handles for polymerization reactions. For instance, the hydroxyl group could be used to create polyester (B1180765) or polyurethane derivatives. The resulting polymers could exhibit interesting properties such as thermal stability, fluorescence, or specific recognition capabilities, making them potentially useful in applications like organic light-emitting diodes (OLEDs) or sensors. ossila.com
In coordination chemistry , the 4-hydroxyquinoline (B1666331) moiety is a well-known chelating ligand for a variety of metal ions. rroij.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming stable complexes. The chloro and methyl substituents on the ring can modulate the electronic properties of the ligand and, consequently, the photophysical and catalytic properties of the resulting metal complexes. These complexes could find applications as catalysts, luminescent materials, or in analytical chemistry. researchgate.net
Role in Catalyst Design and Organocatalysis
The quinoline framework is a privileged structure in the design of catalysts. The nitrogen atom in the quinoline ring can act as a Lewis base or be quaternized to form a chiral cation, both of which are common strategies in organocatalysis.
Derivatives of this compound could be explored as ligands for transition metal catalysts. The coordination of the quinoline nitrogen and the 4-hydroxyl oxygen to a metal center can create a specific chiral environment, enabling enantioselective catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the quinoline ring to optimize the catalyst's activity and selectivity.
In the realm of organocatalysis , functionalized derivatives of this compound could serve as Brønsted or Lewis base catalysts. For instance, the introduction of a basic amino group via nucleophilic substitution of one of the chloro atoms could yield a bifunctional catalyst. Furthermore, the quinoline nitrogen could be quaternized to generate chiral phase-transfer catalysts. The development of gold-catalyzed reactions has also shown the potential for quinoline derivatives to act as ligands, influencing the efficiency of the catalytic process. acs.orgacs.org
Development of Analytical Reagents Based on this compound
8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their use as analytical reagents, particularly for the detection and quantification of metal ions. rroij.comscispace.com The formation of colored or fluorescent metal complexes is the basis for these applications.
This compound, with its inherent 4-hydroxyquinoline scaffold, is a promising candidate for the development of new analytical reagents. The chloro and methyl substituents can influence the selectivity and sensitivity of metal ion binding. For example, the lipophilicity introduced by the chloro groups might enhance the extraction of metal complexes into organic solvents. The specific substitution pattern could also lead to unique spectroscopic properties of the metal complexes, enabling the development of novel colorimetric or fluorometric analytical methods. Research in this area would involve studying the complexation of this ligand with various metal ions and characterizing the resulting complexes' spectroscopic and photophysical properties.
Unexplored Reactivity Profiles and Novel Transformation Discoveries
The unique arrangement of functional groups in this compound suggests the potential for uncovering novel chemical transformations. The interplay between the hydroxyl group, the two chloro substituents, and the methyl group on the quinoline core could lead to unexpected reactivity.
For instance, intramolecular reactions could be triggered under specific conditions, leading to the formation of new heterocyclic ring systems fused to the quinoline core. The reactivity of the C3-chloro group, which is on a double bond, could differ significantly from the C8-chloro group on the benzene (B151609) ring, allowing for regioselective transformations. mdpi.comnih.gov
Furthermore, the application of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to the chloro-substituted positions could open up avenues for the synthesis of a wide array of novel quinoline derivatives with diverse functionalities. Investigating the reactivity of this molecule under various reaction conditions could lead to the discovery of new synthetic routes and the creation of molecules with unique properties and potential applications.
Table 2: Investigated and Potential Reactivity of Substituted Quinolines
| Compound/Functional Group | Reaction Type | Significance | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | Nucleophilic Substitution | Synthesis of 4-substituted quinolinones | mdpi.com |
| 4-Hydroxy-2-quinolinone | Various Synthetic Transformations | Access to diverse biologically active molecules | mdpi.com |
| 8-Hydroxyquinoline | Metal Chelation | Analytical and medicinal applications | nih.gov |
| This compound | SNAr at C3 and C8 | Potential for selective functionalization | (Proposed) |
| This compound | Intramolecular Cyclization | Access to novel fused heterocyclic systems | (Proposed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
